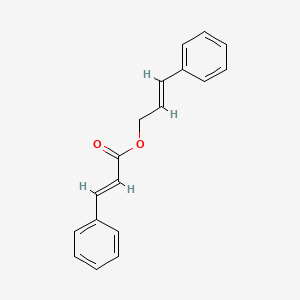

Cinnamyl cinnamate

Description

This compound has been reported in Populus trichocarpa, Populus balsamifera, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWNECTZUOWID-MZXMXVKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystals, mild, balsamic, floral odour | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

n/a | |

| Record name | Cinnamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-69-0, 40918-97-6 | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAS number for cinnamyl cinnamate

An In-Depth Technical Guide to Cinnamyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 122-69-0) is an aromatic ester naturally present in sources like storax and cinnamon bark.[1] Beyond its established use as a fixative and fragrance component in the cosmetic and food industries, the broader class of cinnamates is gaining significant attention for a wide range of biological activities.[1][2][3] These activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, position this compound and its derivatives as compounds of interest for pharmaceutical and nutraceutical research.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and biological significance of this compound, tailored for professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound, also known as styracin, is the ester formed from cinnamyl alcohol and cinnamic acid.[6]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 122-69-0[7][8] |

| Molecular Formula | C₁₈H₁₆O₂[7][8] |

| Molecular Weight | 264.32 g/mol [7] |

| IUPAC Name | (2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate[6] |

| Synonyms | Styracin, Phenylallyl cinnamate, Cinnamic acid cinnamyl ester[6][7] |

Table 2: Physicochemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Appearance | White or colorless crystals or powder.[7][9] | | Odor | Faintly sweet, balsamic, floral.[1][7] | | Melting Point | 42-45 °C[3][7] | | Boiling Point | 370 °C[7] | | Solubility | Insoluble in water and glycerol; Soluble in ethanol, ether, benzene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][9] | | LogP | 4.45[7] |

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of cinnamic acid with cinnamyl alcohol.[2] Several methods exist, each with distinct advantages regarding yield, reaction conditions, and environmental impact.

Comparison of Synthetic Methods

The choice of synthetic method often depends on the desired scale, purity requirements, and available reagents.

Table 3: Comparison of Key Synthesis Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Key Features |

|---|---|---|---|---|---|---|

| Steglich Esterification | DCC, DMAP | Anhydrous DCM | Room Temp. | ~1.5 hours | High | High yield, mild conditions, but produces dicyclohexylurea (DCU) byproduct.[2] |

| Modified Steglich (EDC) | EDC, DMAP | Acetonitrile | 40-45 °C | ~45 minutes | ~70% | Greener solvent, faster reaction, water-soluble carbodiimide simplifies purification.[2][4] |

| Acyl Halide Method | Thionyl Chloride, Cinnamyl Alcohol | Organic Solvent | 30-70 °C | 6-8 hours | ~81-92% | Traditional, high-yield method, but involves corrosive and hazardous reagents (thionyl chloride, HCl gas).[2][10][11] |

| Transesterification | Methyl Cinnamate, Potassium Carbonate | N/A | High Pressure | Long | Variable | Can be used but often requires high pressure and extensive purification.[10] |

Experimental Protocols

The following are detailed protocols for common laboratory-scale synthesis.

Protocol 1: Steglich Esterification [2]

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate ester formation under mild conditions.

-

Materials:

-

Cinnamic acid (1 mmol)

-

Cinnamyl alcohol (1 mmol)

-

Dicyclohexylcarbodiimide (DCC) (1.5 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

In a separate flask, dissolve cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).

-

Add the cinnamyl alcohol solution to the cinnamic acid solution.

-

Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.

-

Allow the reaction to stir at room temperature for approximately 1.5 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, the white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a silica gel plug, washing with DCM to remove the DCU.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound product, which can be further purified if necessary.

-

Protocol 2: Acyl Halide Method [2][11]

This is a two-step process involving the creation of a more reactive acyl chloride intermediate.

-

Step 1: Synthesis of Cinnamoyl Chloride

-

In a flask equipped with a reflux condenser and a gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).

-

Stir the mixture. The reaction may begin at a low temperature (-5 to 40 °C) and then be slowly warmed to 30-40 °C for 2 hours, followed by heating to 60-70 °C for 3-5 hours.[11]

-

After the reaction is complete, cool the mixture and remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.

-

Collect the cinnamoyl chloride product via vacuum distillation (e.g., at 125-134 °C under -0.098 Mpa).[11]

-

-

Step 2: Esterification

-

Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.

-

Warm the solution to 30-50 °C with stirring.

-

Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.

-

Continue stirring the reaction for an additional 3 hours.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from methanol or ethanol.[11]

-

Synthesis Workflow Diagrams

Caption: Workflow for Steglich Esterification using DCC.

Caption: Two-step workflow for the Acyl Halide synthesis method.

Biological Activities and Therapeutic Potential

While research on this compound itself is specific, the broader family of cinnamic acid derivatives is known for a multitude of biological activities relevant to drug development.[2][4][12] These compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5]

-

Antimicrobial Activity: Cinnamates exhibit broad-spectrum activity against various bacteria and fungi.[5] The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] Studies on synthetic cinnamates have shown that esters are often more bioactive than amides, with butyl cinnamate demonstrating a potent antifungal profile.[13][14][15]

-

Anti-inflammatory Activity: Cinnamic acid derivatives can modulate key inflammatory pathways.[5] Their action is linked to the inhibition of pro-inflammatory mediators, making them candidates for addressing chronic inflammatory diseases.[5]

-

Anticancer Activity: Cinnamates have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.[5] These effects are achieved by modulating signaling pathways that control the cell cycle and cell death.[5]

-

Antioxidant and Neuroprotective Properties: The phenolic structure of many cinnamates allows them to act as potent antioxidants by scavenging free radicals and reducing oxidative stress.[5] This activity underlies their potential as neuroprotective agents, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.[5]

General Signaling Pathway for Anti-inflammatory Action

Cinnamates can interfere with inflammatory cascades, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

Caption: General anti-inflammatory action of cinnamates via NF-κB pathway inhibition.

Applications in Drug Development and Research

The diverse biological profile of cinnamates makes them attractive scaffolds for drug discovery.[12]

-

Lead Compounds: this compound and its derivatives can serve as starting points for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation.[3][14]

-

Functional Ingredients: Due to their antimicrobial and antioxidant properties, these compounds are being explored as natural preservatives in pharmaceutical and cosmetic formulations.[3]

-

Flavoring and Fragrance: In pharmaceutical formulations, this compound can be used as a flavoring agent to improve palatability or as a fragrance to mask unpleasant odors.[1][9]

Conclusion

This compound is a well-characterized compound with established applications and significant potential for further development. Its straightforward synthesis and the potent biological activities associated with the cinnamate structural motif make it a valuable molecule for researchers in medicinal chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanisms of action of this compound and optimizing its structure to enhance therapeutic efficacy and selectivity for various disease targets.

References

- 1. This compound | 122-69-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CAS 122-69-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 122-69-0 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. alfa-industry.com [alfa-industry.com]

- 10. Page loading... [guidechem.com]

- 11. CN100582083C - Method for preparing this compound - Google Patents [patents.google.com]

- 12. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Cinnamyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring aromatic compound found in various plant sources. Beyond its traditional use as a fragrance and flavoring agent, a growing body of scientific evidence highlights its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the reported biological activities of this compound and its related derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

This compound and its structural analogs have demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[2][3]

Quantitative Antimicrobial Data

The antimicrobial potency of this compound and related compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

| Compound | Microbial Strain | Test Method | MIC | Reference |

| Butyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum | Microdilution | 626.62 µM | [4] |

| Ethyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum | Microdilution | 726.36 µM | [4] |

| Methyl Cinnamate | Candida spp. | Microdilution | 789.19 µM | [5] |

| Decyl Cinnamate | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa | Microdilution | 550.96 µM | [4] |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | Microdilution | 458.15 µM | [4] |

| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | Broth Microdilution | 0.5 mg/mL | [6] |

| Methyl Cinnamate | Bacillus subtilis | Broth Microdilution | 2 mg/mL | [7] |

| Cinnamic Acid | E. coli, P. aeruginosa | Broth Microdilution | 1 mg/mL | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure to determine the minimum inhibitory concentration of an antimicrobial agent.[7]

-

Inoculum Preparation: A single colony of the test microorganism is inoculated into a sterile broth medium and incubated to reach the logarithmic growth phase. The microbial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[2]

-

Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate with the appropriate broth medium.[2]

-

Inoculation: The standardized microbial inoculum is diluted in the broth to the final required density (typically 5 x 10^5 CFU/mL for bacteria) and added to each well of the microtiter plate.[2][7]

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.[2][3]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3][7]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity or growth.[3][7]

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

Cinnamic acid derivatives have demonstrated promising anticancer potential against a variety of cancer cell lines.[2][8] The mechanisms underlying their cytotoxic effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cancer cell growth.

| Compound | Cancer Cell Line | Test Method | IC50 | Reference |

| N–[(2–(4-chlorobenzylthio)phenylsulfonyl)]cinnamamide | MCF-7 (Breast Cancer) | MTT Assay | < 10 µg/mL | [2] |

| N–[(2–(2,4-dichlorobenzylthio)phenylsulfonyl)]cinnamamide | MCF-7 (Breast Cancer) | MTT Assay | < 10 µg/mL | [2] |

| Phthalazine Derivative 10g | MCF-7 (Breast Cancer) | MTT Assay | 0.15 µM | [2] |

| Phthalazine Derivative 11a | HepG-2 (Liver Cancer) | MTT Assay | 0.09 µM | [2] |

| Cinnamic Acid | HT-144 (Human Melanoma) | Not Specified | 2.4 mM | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

-

Cell Culture and Seeding: The desired cancer cell line (e.g., MCF-7) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Cells are harvested, counted, and seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[2]

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of solvent) is also included.[2][7]

-

MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2][3]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamates have exhibited significant anti-inflammatory properties by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.[3][9]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO).

| Compound | Cell Line | Test Method | IC50 (for NO inhibition) | Reference |

| 2-Benzoyloxy cinnamaldehyde (BCA) | RAW264.7 Macrophages | Nitric Oxide Assay | 4.63 µM | [2] |

| Cinnamaldehyde (CA) | RAW264.7 Macrophages | Nitric Oxide Assay | 34.45 µM | [2] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of cinnamic acid derivatives are, in part, mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways.[10][11] This inhibition leads to a reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

Cinnamate inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Cinnamates are known to be potent antioxidants capable of neutralizing free radicals and reducing oxidative stress, a contributing factor to many chronic diseases.[3][12] Their antioxidant capacity is largely attributed to the phenolic hydroxyl group and the conjugated double bond in their structure.[3]

Quantitative Antioxidant Data

The antioxidant efficacy is commonly measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results reported as IC50 values.

| Compound | Test Method | IC50 | Reference |

| Cinnamic Acid | DPPH Assay | 1.2 µg/mL | [12] |

| Ethyl Cinnamate | DPPH Assay | 0.64 µg/mL | [12] |

| Cinnamyl Alcohol | DPPH Assay | 0.84 µg/mL | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of a cinnamate derivative using the DPPH assay.[3]

-

Preparation of Solutions: Stock solutions of the test compound and a standard antioxidant (e.g., Vitamin C) are prepared in methanol. A working solution of DPPH in methanol is also prepared.[3][7]

-

Serial Dilutions: Serial dilutions of the stock solutions are performed to obtain a range of concentrations.[3]

-

Reaction and Incubation: The diluted samples are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes. A color change from purple to yellow indicates radical scavenging activity.[3]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A control is prepared with methanol instead of the test compound.[7]

-

IC50 Determination: The percentage of inhibition is plotted against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[3]

Conclusion

This compound and its related derivatives represent a promising class of bioactive compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways, opens new avenues for the design of novel therapeutic agents for a variety of diseases. Further in-depth studies are warranted to fully explore the therapeutic potential of this versatile class of natural compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacology of Cinnamyl Cinnamate and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives, including cinnamyl cinnamate, are a class of naturally occurring phenolic compounds found widely in the plant kingdom, integral to various essential oils, fruits, and spices.[1][2] Beyond their traditional roles as flavoring and fragrance agents, these compounds have garnered significant scientific interest for their broad spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives, focusing on their core biological activities, mechanisms of action, and relevant experimental data. The information is intended to serve as a resource for researchers and professionals in drug discovery and development.

Cinnamic acid's structure, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, provides multiple reactive sites for modification, leading to a diverse array of derivatives with varied biological activities.[4][5] These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

Core Pharmacological Activities

The biological effects of this compound and its derivatives are multifaceted, stemming from their ability to modulate key cellular pathways involved in inflammation, oxidative stress, microbial growth, and cancer progression.

Antioxidant Activity

Cinnamates are potent antioxidants that can neutralize free radicals and mitigate oxidative stress, a key contributor to many chronic diseases.[1] Their antioxidant capacity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the conjugated double bond that helps stabilize the resulting phenoxyl radical.[1][6] The olefinic bond of cinnamic acid derivatives may further enhance stability through delocalization.[6] Studies have shown that esterification of cinnamic acid can enhance its antioxidant activity.[7][8]

Anti-inflammatory Properties

Cinnamates exhibit significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Upon inflammatory stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[1] Cinnamates can suppress this pathway, thereby reducing inflammation. For instance, bornyl cinnamate has been shown to inhibit proinflammatory molecules by suppressing the redox-sensitive NF-κB signaling pathway.[10] Furthermore, some derivatives have demonstrated the ability to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][12]

Antimicrobial Effects

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them potential candidates for new antimicrobial agents.[1][4][13] Their mechanisms of action are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.[1][14] For example, some cinnamic acid derivatives are proposed to inhibit benzoate 4-hydroxylase (CYP53), an enzyme crucial for fungal metabolism.[14] The lipophilicity of cinnamyl esters may also enhance their ability to penetrate microbial cell membranes.[14]

Anticancer Potential

Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives against various cancer cell lines.[1][5][14][15][16][17] These compounds can induce apoptosis (programmed cell death), arrest the cell cycle, and suppress tumor growth in preclinical models.[1][14] The anticancer mechanisms are diverse and involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[1] For instance, some derivatives have been shown to inhibit the invasive behavior of lung adenocarcinoma cells by modulating pathways like the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK).[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Microorganism | MIC (µM) | Reference |

| 4-isopropylbenzylcinnamide (18) | S. aureus (ATCC-35903) | 458.15 | [4] |

| Decyl cinnamate (9) | S. aureus (ATCC-35903) | 550.96 | [4] |

| Decyl cinnamate (9) | S. epidermidis (ATCC-12228) | 550.96 | [4] |

| Decyl cinnamate (9) | P. aeruginosa (ATCC-25853) | 550.96 | [4] |

| Benzyl cinnamate (10) | S. aureus (ATCC-35903) | 537.81 | [4] |

| Benzyl cinnamate (10) | S. epidermidis (ATCC-12228) | 537.81 | [4] |

| Benzyl cinnamate (10) | P. aeruginosa (ATCC-25853) | 1075.63 | [4] |

| Butyl cinnamate (6) | C. albicans (ATCC-76485) | 626.62 | [4] |

| Butyl cinnamate (6) | C. tropicalis (ATCC-13803) | 626.62 | [4] |

| Butyl cinnamate (6) | C. glabrata (ATCC-90030) | 626.62 | [4] |

| Butyl cinnamate (6) | A. flavus (LM-171) | 626.62 | [4] |

| Butyl cinnamate (6) | P. citrinum (ATCC-4001) | 626.62 | [4] |

| Ethyl cinnamate (3) | Candida strains | 726.36 | [4] |

| Methyl cinnamate (2) | Candida strains | 789.19 | [4] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 µg/mL | [18] |

Table 2: Antioxidant Activity (IC50)

| Compound | Assay | IC50 (µg/mL) | Reference |

| Cinnamic acid | DPPH | 1.2 | [7] |

| Ethyl cinnamate | DPPH | 0.64 | [7] |

| Cinnamyl alcohol | DPPH | 0.84 | [7] |

Table 3: Cytotoxicity (LC50)

| Compound | Cell Line | LC50 (mM) | Reference |

| 2-hydroxyethyl acrylate | RAW264.7 | 0.2-0.5 | [11] |

| Ethyl acrylate | RAW264.7 | 0.2-0.5 | [11] |

| Cinnamaldehyde | RAW264.7 | 0.2-0.5 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the pharmacological evaluation of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of compounds.[1]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Sample preparation: The test compound (cinnamate derivative) is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

Inhibition of COX-2 Activity in RAW 264.7 Macrophage Cells

This cell-based assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the activity of the COX-2 enzyme.[1]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. LPS stimulation of RAW 264.7 cells leads to the upregulation of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators. The inhibitory effect of a compound on COX-2 activity can be assessed by measuring the reduction in prostaglandin E2 (PGE2) production.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the cinnamate derivative for a specific period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce COX-2 expression and PGE2 production.

-

Sample Collection: The cell culture supernatant is collected to measure the concentration of PGE2.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from the dose-response curve.

Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the neuroprotective effects of a compound against neurotoxicity induced by agents like amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.[1]

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Aβ oligomers are toxic to these cells, leading to decreased cell viability. A neuroprotective compound will be able to mitigate this Aβ-induced toxicity.

Protocol:

-

Cell Culture: SH-SY5Y cells are maintained in an appropriate culture medium.

-

Cell Seeding: Cells are plated in multi-well plates and allowed to attach.

-

Treatment: The cells are pre-treated with different concentrations of the cinnamate compound for a defined period (e.g., 2 hours).

-

Induction of Toxicity: After pre-treatment, the cells are exposed to a toxic concentration of Aβ oligomers (e.g., 10 µM) for a specified time (e.g., 24-48 hours).

-

Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and Aβ to those treated with Aβ alone.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by cinnamates and a typical experimental workflow.

Caption: Cinnamate Inhibition of the NF-κB Signaling Pathway.

Caption: General Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a diverse range of pharmacological activities that are of significant interest to the fields of medicine and drug development.[1][3] Their well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, coupled with a generally favorable safety profile, make them attractive candidates for further investigation.[1] This technical guide provides a foundational understanding of their pharmacology, supported by quantitative data and detailed experimental protocols, to aid researchers in exploring the full therapeutic potential of this versatile class of compounds. Further research, including in vivo studies and clinical trials, is warranted to translate these preclinical findings into tangible therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. idosi.org [idosi.org]

- 3. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to In Silico and Computational Analyses of Cinnamyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate is an aromatic compound naturally found in the storax of Liquidambar species and is a member of the extensive family of cinnamic acid derivatives. These compounds are recognized for a wide range of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The therapeutic potential of these molecules is largely attributed to three reactive sites available for modification and interaction: the aromatic ring, the carboxylic acid function (or its ester/amide derivative), and the conjugated double bond[3]. As computational power has grown, in silico methods such as molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction have become indispensable tools in drug discovery. These techniques offer a rapid and cost-effective means to predict the biological activities, pharmacokinetic profiles, and potential mechanisms of action of compounds like this compound, thereby accelerating the hit-to-lead optimization process.

This technical guide provides a consolidated overview of the computational studies performed on this compound and its analogs. It details the methodologies used, summarizes key quantitative findings, and visualizes the associated biological pathways and experimental workflows to support further research and development.

Computational Methodologies

In silico studies of this compound and related compounds typically employ a multi-step workflow designed to predict their interaction with biological targets and their behavior within a biological system.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target). This method is used to forecast the binding affinity and mode of interaction, providing insights into the compound's potential biological activity.

ADMET Prediction

ADMET prediction models use computational algorithms to estimate the pharmacokinetic and toxicological properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical phases due to poor bioavailability or toxicity[4].

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT can be used to calculate global descriptive parameters and analyze the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into the molecule's reactivity and antioxidant potential[1].

In Silico Study Workflow

The following diagram illustrates a typical workflow for the computational analysis of a bioactive compound like this compound.

References

- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl Cinnamate: A Comprehensive Technical Review of its Chemistry, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a naturally occurring aromatic compound found in plants such as storax and cinnamon bark.[1] Traditionally utilized in the fragrance and flavor industries for its sweet, balsamic, and floral notes, recent scientific inquiry has begun to shed light on its potential pharmacological activities. Cinnamic acid and its derivatives are a well-established class of compounds known for a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical and physical properties, synthesis methodologies, and an in-depth analysis of its biological activities. This document aims to serve as a critical resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.

Chemical and Physical Properties

This compound is a white to yellowish crystalline solid with a faint, sweet, balsamic odor.[4] It is soluble in many organic solvents such as ethanol, ether, and benzene, but insoluble in water. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆O₂ | [5] |

| Molecular Weight | 264.32 g/mol | [5] |

| Melting Point | 42-49 °C | [4] |

| Boiling Point | >370 °C | [4] |

| Appearance | White to yellowish crystalline solid | [4] |

| Solubility | Soluble in ethanol, ether, benzene | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of cinnamic acid with cinnamyl alcohol. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Data Presentation: Comparison of Synthetic Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference(s) |

| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | Dichloromethane | Room Temp | 2-4 h | High | [6] |

| Acyl Chloride Method | Cinnamic acid, Thionyl chloride, Cinnamyl alcohol | Toluene | 60-70 °C | 3 h | ~81.2% | [7] |

| Transesterification | Methyl cinnamate, Cinnamyl alcohol, Potassium carbonate | N/A | High Temp | - | - | [8] |

Experimental Protocols: Synthesis

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cinnamic acid with cinnamyl alcohol.

Materials:

-

Cinnamic acid

-

Cinnamyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve cinnamic acid (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

-

To this solution, add cinnamyl alcohol (1 equivalent).

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of this compound via Steglich esterification.

Protocol 2: Acyl Chloride Method

This two-step method involves the conversion of cinnamic acid to its more reactive acyl chloride, followed by reaction with cinnamyl alcohol.

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Cinnamyl alcohol

-

Toluene

-

Pyridine (or another suitable base)

Procedure:

-

Step 1: Synthesis of Cinnamoyl Chloride

-

In a round-bottom flask, reflux a mixture of cinnamic acid and an excess of thionyl chloride for 1-2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The resulting crude cinnamoyl chloride can be used directly in the next step or purified by vacuum distillation.

-

-

Step 2: Esterification

-

Dissolve cinnamyl alcohol and pyridine in toluene.

-

Slowly add the cinnamoyl chloride to this solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: Workflow for the two-step synthesis of this compound via the acyl chloride method.

Biological Activities

While the biological activities of this compound are not as extensively studied as those of its parent compounds, cinnamic acid and cinnamyl alcohol, emerging evidence and data from related cinnamate esters suggest its potential in several therapeutic areas.

Anticancer Activity

Limited studies have directly investigated the anticancer effects of this compound. One study demonstrated its ability to inhibit the proliferation of several human cancer cell lines.

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Proliferation | Reference(s) |

| MCF7 | Breast Cancer | 10 | 24 | ~20% | [9] |

| 10 | 48 | ~35% | [9] | ||

| 10 | 72 | ~50% | [9] | ||

| A549 | Lung Cancer | 10 | 24 | ~15% | [9] |

| 10 | 48 | ~25% | [9] | ||

| 10 | 72 | ~40% | [9] | ||

| HL60 | Leukemia | 10 | 24 | ~25% | [9] |

| 10 | 48 | ~45% | [9] | ||

| 10 | 72 | ~60% | [9] | ||

| Hela | Cervical Cancer | 10 | 24 | ~10% | [9] |

| 10 | 48 | ~20% | [9] | ||

| 10 | 72 | ~30% | [9] |

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Anti-inflammatory Activity

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamate derivatives have been shown to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation.[4]

Caption: Potential inhibition of the NF-κB signaling pathway by cinnamate derivatives.

Antimicrobial Activity

Cinnamic acid and its esters are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[12] The proposed mechanisms of action include disruption of microbial cell membranes and inhibition of essential enzymes.[13] While specific MIC (Minimum Inhibitory Concentration) values for this compound are not well-documented, data for structurally similar cinnamates are presented for comparison.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Methyl Cinnamate | Staphylococcus aureus | >1000 | [8] |

| Escherichia coli | >1000 | [8] | |

| Candida albicans | >1000 | [8] | |

| Ethyl Cinnamate | Staphylococcus aureus | >1000 | [8] |

| Escherichia coli | >1000 | [8] | |

| Candida albicans | >1000 | [8] | |

| Cinnamaldehyde | Staphylococcus aureus | 250-500 | [14] |

| Escherichia coli | 500-1000 | [14] | |

| Candida albicans | 125-250 | [14] |

This protocol outlines a general method for determining the minimum inhibitory concentration of a compound against a microbial strain.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Induction

The anticancer activity of many cinnamic acid derivatives is attributed to their ability to induce apoptosis, or programmed cell death.[15] This can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathway induced by this compound has not been elucidated, a general overview of apoptosis signaling is presented.

Apoptosis is a tightly regulated process involving a cascade of caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [thegoodscentscompany.com]

- 4. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Cinnamate: A Technical Examination of its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl cinnamate, an ester of cinnamyl alcohol and cinnamic acid, is a phenylpropanoid found in various plants. As a member of the extensive family of cinnamic acid derivatives, it is implicated in the complex web of plant defense against a range of biotic threats. While research has extensively focused on cinnamic acid and its more common derivatives, this technical guide consolidates the current understanding of this compound's role, drawing from direct evidence where available and inferring its functions from closely related compounds. This document provides an in-depth look at its biosynthesis, proposed mechanisms of action, and the signaling pathways it may influence, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. While the precise enzymatic steps leading to this compound in plants have not been definitively elucidated in published literature, a putative pathway can be constructed based on known biochemical reactions.

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. Cinnamic acid then serves as a precursor for a multitude of compounds. For the synthesis of this compound, the pathway is believed to bifurcate to produce both cinnamic acid and cinnamyl alcohol, which then undergo esterification.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

While a dedicated plant-derived enzyme for the final esterification step to produce this compound has not yet been identified, alcohol acyltransferases (AATs) are strong candidates, as they are known to catalyze the formation of esters from various alcohols and acyl-CoAs.

Role in Plant Defense: Antimicrobial and Insecticidal Activities

Cinnamic acid and its derivatives are well-documented for their roles as phytoalexins and phytoanticipins, providing a chemical shield against pathogens and herbivores. Although quantitative data specifically for this compound is scarce, the activities of its close analogs provide a strong indication of its potential defensive capabilities.

Antifungal Activity

Studies on various cinnamate esters have demonstrated significant antifungal properties against a range of plant pathogenic fungi. The proposed mechanism of action often involves the disruption of the fungal cell membrane and interference with ergosterol biosynthesis.

Table 1: Antifungal Activity of Cinnamate Derivatives against Plant Pathogens

| Compound | Pathogen | Activity Metric | Value | Reference |

| Methyl Cinnamate | Sclerotinia sclerotiorum | EC50 | 18.77 (±3.39) µg/mL | |

| Ethyl Cinnamate | Pyricularia grisea | EC50 | >50 µg/mL | |

| t-Amyl Cinnamate | Pyricularia grisea | EC50 | 28.6 µg/mL | |

| t-Amyl 3,4-methylenedioxy cinnamate | Pyricularia grisea | EC50 | 18.5 µg/mL | |

| Butyl Cinnamate | Candida albicans | MIC | 626.62 µM | |

| Propyl Cinnamate | Candida albicans | MIC | 672.83 µM |

Insecticidal and Repellent Activity

Phenylpropanoids, including cinnamates, are known to exhibit insecticidal, antifeedant, and repellent properties against various insect pests. The mode of action can vary, from neurotoxicity to deterrence of feeding and oviposition.

Table 2: Insecticidal Activity of Cinnamate Derivatives

| Compound | Insect Pest | Activity Metric | Value | Reference |

| Cinnamic Oil (magnetic) | Spodoptera littoralis (2nd instar larvae) | LC50 | 926.57 ppm | |

| Cinnamic Oil (non-magnetic) | Spodoptera littoralis (2nd instar larvae) | LC50 | 4636.11 ppm | |

| Cinnamaldehyde | Sitophilus zeamais | LC50 (24h) | 0.462 µl/cm³ air | |

| Cuminaldehyde | Sitophilus zeamais | LC50 (24h) | 0.423 µl/cm³ air |

Signaling Pathways in Plant Defense

The induction of plant defense responses is mediated by a complex network of signaling pathways, primarily involving jasmonic acid (JA) and salicylic acid (SA). While direct evidence for this compound's role in modulating these pathways is lacking, the accumulation of its precursor, cinnamic acid, has been shown to stimulate SA production. It is plausible that this compound, either directly or through its metabolic products, could influence these signaling cascades.

Proposed Interaction with Plant Defense Signaling

An attack by a pathogen or herbivore could trigger the biosynthesis of this compound. This compound could then act locally as a direct defense molecule. Furthermore, its presence, or the flux through its biosynthetic pathway, might generate signals that activate systemic defense responses through the JA and SA pathways, leading to the expression of defense-related genes, such as Pathogenesis-Related (PR) proteins.

Caption: Proposed role of this compound in plant defense signaling pathways.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol outlines a general method for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Workflow for Extraction and Analysis

Caption: Workflow for the extraction and quantification of this compound.

Methodology:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: A known weight of the powdered tissue is extracted with a suitable solvent, such as a mixture of methanol and ethyl acetate, using sonication or shaking for a specified period.

-

Filtration and Concentration: The extract is filtered to remove solid debris and the solvent is evaporated under reduced pressure.

-

Sample Cleanup (Optional): Solid-phase extraction (SPE) may be employed to remove interfering compounds.

-

Reconstitution: The dried extract is redissolved in a known volume of the initial mobile phase for HPLC analysis.

-

HPLC-MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: Mass spectrometry (e.g., ESI-MS/MS) is used for selective and sensitive detection and quantification of this compound by comparing its retention time and mass spectrum to an authentic standard.

-

-

Quantification: A calibration curve is generated using a series of known concentrations of a pure this compound standard to quantify its amount in the plant extract.

In Vitro Antifungal Bioassay

This protocol describes the mycelial growth inhibition assay to determine the antifungal activity of this compound.

Methodology:

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of this compound is added to achieve a series of final concentrations. The solvent concentration should be kept constant across all treatments, including the control.

-

Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing culture of the test fungus, is placed in the center of each PDA plate.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

EC50 Determination: The effective concentration that inhibits 50% of the mycelial growth (EC50) is determined by probit analysis of the inhibition percentages at different concentrations.

Conclusion and Future Directions

This compound represents a potentially significant, yet understudied, component of the plant's chemical defense arsenal. Based on the activities of its parent molecules and other cinnamate esters, it is highly likely to possess both antifungal and insecticidal properties. Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identification of the specific enzymes, particularly the alcohol acyltransferase, responsible for the final esterification step in various plant species.

-

Quantitative Bioactivity Studies: Systematic evaluation of the antifungal (EC50 values) and insecticidal (LC50 values) activities of pure this compound against a broad range of relevant plant pests and pathogens.

-

Signaling Pathway Analysis: Investigating the direct impact of this compound on the jasmonic acid and salicylic acid signaling pathways, including the analysis of defense gene expression through techniques like qRT-PCR and microarray analysis.

-

In Planta Functional Analysis: Utilizing genetic approaches, such as gene silencing or overexpression of biosynthetic genes, to modulate this compound levels in plants and assess the resulting changes in disease resistance and herbivore deterrence.

A deeper understanding of the role of this compound in plant defense will not only enhance our knowledge of plant-environment interactions but may also provide new avenues for the development of novel, bio-based pesticides and plant protectants.

Methodological & Application

Greener Synthetic Routes for Cinnamyl Cinnamate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cinnamyl cinnamate and its derivatives, compounds of significant interest in the pharmaceutical, fragrance, and food industries, has traditionally relied on methods that often involve hazardous reagents and solvents. This document outlines several greener, more sustainable synthetic alternatives that offer advantages in terms of environmental impact, safety, and efficiency. These methodologies include enzymatic catalysis, microwave-assisted synthesis, greener modifications of traditional reactions, and the use of environmentally benign catalysts.

Greener Steglich Esterification

A modified Steglich esterification offers a more environmentally friendly approach by replacing traditional chlorinated solvents with a more acceptable alternative, acetonitrile.[1][2] This method is characterized by its mild reaction conditions, rapid conversion times, and high yields, often without the need for extensive purification.[1][2]

Application Notes

This protocol is particularly useful for the synthesis of a variety of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols, including primary and secondary aliphatic, benzylic, and allylic alcohols, as well as phenols.[1][2] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent is a key feature of this reaction.[1][2]

Experimental Protocol

Materials:

-

(E)-cinnamic acid

-

Alcohol (e.g., cinnamyl alcohol)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-dimethylaminopyridine (DMAP)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and the desired alcohol (1.0 eq) in acetonitrile.

-

Add EDC (1.5 eq) and DMAP (3.0 eq) to the solution.

-

Heat the reaction mixture to 40-45 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can often be isolated with sufficient purity without the need for further purification steps.[1][2]

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (min) | Average Yield (%) | Reference |

| (E)-Cinnamic Acid | Various Alcohols | Acetonitrile | EDC, DMAP | 40-45 | 45 | 70 | [1][2] |

Greener Steglich Esterification Workflow

Caption: Workflow for Greener Steglich Esterification.

Biocatalytic Synthesis via Enzymatic Esterification

Enzymatic synthesis, particularly using lipases, presents a highly green and sustainable route for producing this compound derivatives.[1][3] This method operates under mild conditions, often in solvent-free systems or in environmentally benign solvents, and demonstrates high selectivity, which minimizes byproduct formation.[1][4]

Application Notes

This protocol is suitable for the esterification of cinnamic acid with various alcohols. Lipases such as Lipozyme TLIM and Novozym 435 have shown high efficiency in catalyzing these reactions.[1] The choice of solvent can influence the reaction yield, with isooctane being an effective medium.[1] Optimization of reaction parameters like temperature and enzyme concentration can lead to significantly reduced reaction times and high conversion rates.[3]

Experimental Protocol

Materials:

-

Cinnamic acid

-

Cinnamyl alcohol

-

Immobilized Lipase (e.g., Lipase NS 88011, Lipozyme TLIM)

-

n-heptane (or other suitable organic solvent)

Procedure:

-

Combine cinnamic acid and cinnamyl alcohol in a molar ratio of 1:3 in a reaction vessel.[3]

-

Add the immobilized lipase (e.g., 4.4 mg/mL).[3]

-

Add n-heptane as the solvent.

-

Incubate the mixture at an optimized temperature (e.g., 59 °C) with continuous stirring for 32 hours.[3]

-

Monitor the conversion of cinnamic acid to this compound using a suitable analytical technique (e.g., HPLC).

-

After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

-

The product can be isolated from the reaction mixture by solvent evaporation.

Quantitative Data

| Substrate | Alcohol | Biocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cinnamic Acid | Benzyl Alcohol | Lipase NS 88011 | n-heptane | 59 | 32 | 97.6 | [3] |

| Cinnamic Acid | Various Alcohols | Lipozyme TLIM | Isooctane | - | - | High | [1] |

| Cinnamic Acid | Butanol | Lipozyme TLIM | Solvent-free | - | 12 (batch) + 9 (continuous) | 20.91 (conversion) | [4] |

Biocatalytic Esterification Workflow

Caption: Workflow for Biocatalytic Esterification.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a powerful green chemistry tool that dramatically reduces reaction times, often from hours to minutes, and can be conducted under solvent-free conditions.[5][6][7] This technique has been successfully applied to the synthesis of cinnamyl long-chain aroma esters.[5][6]

Application Notes

This method is highly efficient for the esterification of 3-phenyl-prop-2-en-1-ol (cinnamyl alcohol) with various acidic reagents, including dicarboxylic acids and anhydrides, under solvent-free conditions.[5][6] The significant reduction in reaction time makes this an attractive method for rapid synthesis.

Experimental Protocol

Materials:

-

Cinnamyl alcohol

-

Acid anhydride or dicarboxylic acid (e.g., oxolane-2,5-dione, hexanedioic acid)

-

Catalyst (e.g., 0.15 wt%)

Procedure:

-

In a microwave-safe vessel, mix cinnamyl alcohol (0.2 mol) and the acidic reagent (0.2 mol).

-

Add the catalyst (0.15 wt%).

-

Place the vessel in a multimode microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 140 °C) under magnetic stirring for a short duration (10-20 minutes).[5][6]

-

Monitor the reaction by TLC.

-

After cooling, dissolve the raw product in a suitable solvent (e.g., ethyl ether), dry over an anhydrous salt (e.g., MgSO4), and filter.

-

Evaporate the solvent to obtain the final product.

Quantitative Data

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

| Microwave-Assisted | Cinnamyl alcohol, Acidic reagents | 140 °C, Solvent-free | 10-20 min | >90 | [5] |

| Conventional Heating | Cinnamyl alcohol, Acidic reagents | 140 °C, Solvent-free | 30-65 h | >90 | [5] |

Microwave-Assisted Synthesis Workflow

Caption: Workflow for Microwave-Assisted Synthesis.

Other Greener Catalytic Approaches

Several other catalytic systems have been developed to promote the synthesis of cinnamate derivatives in a more environmentally friendly manner.

a) Sodium Bisulfate Catalysis

An efficient method for the esterification of cinnamic acid with various alcohols utilizes sodium bisulfate monohydrate as a catalyst.[8]

b) Borane and Graphene Oxide Catalysis

Borane catalysts, such as B(C6F5)3, can be used for the Fischer esterification of cinnamic acids.[9][10] Additionally, graphene oxide has been employed as a recyclable catalyst for the direct amidation of cinnamic acid under solvent-free conditions.[9][10]

c) Transesterification with Potassium Carbonate

A greener alternative to high-pressure transesterification involves the use of potassium carbonate as a catalyst for the reaction between methyl cinnamate and cinnamyl alcohol.[11] The continuous removal of methanol by evaporation drives the reaction to completion, improving the conversion rate and shortening the reaction time.[11]

d) Sonochemistry (Ultrasound-Assisted Synthesis)

The use of ultrasonic waves (sonochemistry) provides an efficient and environmentally friendly method for the synthesis of n-octyl cinnamate from cinnamic acid and n-octanol with a sulfuric acid catalyst. This method is characterized by high yields, short reaction times, and ease of operation.

These emerging greener routes offer a diverse toolbox for the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry. The choice of method will depend on the specific derivative being synthesized, available equipment, and desired scale of production.

References